(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.508. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Topoisomerases Inhibition
Benzofuran derivatives have been studied for their inhibitory activities against DNA topoisomerases, enzymes crucial for DNA replication and cell division. For instance, compounds isolated from the rhizome of Gastrodia elata demonstrated potent inhibitory activity against DNA topoisomerase I and II, suggesting potential applications in cancer research and therapy due to their role in cell proliferation and apoptosis (Lee et al., 2007).
Antioxidant Activity
Benzofuran derivatives have also been synthesized and evaluated for their antioxidant properties. For example, a study on the synthesis of benzofuran derivatives via Strecker reaction explored their antioxidant activity using DPPH and ferric reducing antioxidant power assays. The findings suggest that these compounds could be valuable in combating oxidative stress-related diseases (Ezzatzadeh & Hossaini, 2018).
Anticholinesterase Activity
Research on benzofuran and methanobenzodioxepine skeletons has revealed significant anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. The study highlights the potential of these compounds as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown (Luo et al., 2005).
Synthetic Methodologies
Several studies focus on the synthesis of benzofuran derivatives, showcasing a variety of methods to create these compounds with potential biological activities. For instance, reactions of 1H-azoles with 2-hydroxybenzyl alcohols have been explored to synthesize a series of phenols and benzoxazine derivatives, expanding the chemical toolbox available for developing benzofuran-based compounds with diverse biological activities (Sidorina & Osyanin, 2007).
properties
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-29-20-14-22(31-3)21(30-2)12-16(20)13-23-24(28)17-8-9-19(27)18(25(17)32-23)15-26-10-6-4-5-7-11-26/h8-9,12-14,27H,4-7,10-11,15H2,1-3H3/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVXIZZVKSEZHS-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one |
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